

Discovery and synthesis of Cesium methanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium methanesulfonate

Cat. No.: B1588443

[Get Quote](#)

An In-depth Technical Guide to **Cesium Methanesulfonate** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **Cesium Methanesulfonate** (CsCH_3SO_3), a critical reagent in modern electrophysiological research and a valuable tool in the drug development pipeline. We will delve into its discovery, synthesis, physicochemical properties, and detailed experimental applications, with a particular focus on its utility for researchers in the life sciences.

Discovery and Historical Context

While a singular moment of "discovery" for **Cesium Methanesulfonate** is not documented, its creation is a logical consequence of the discovery of its constituent components. The element Cesium was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel technique of spectroscopy, named for the Latin "caesius," meaning sky blue, after its characteristic spectral lines.^[1] Methanesulfonic acid (MSA) was discovered earlier, between 1842 and 1845, by the German chemist Hermann Kolbe.^[1]

The synthesis of **Cesium Methanesulfonate** itself likely arose from routine salt formation studies and became prominent with the advent of advanced electrophysiological techniques, such as the patch-clamp method, where its specific properties became highly valuable.

Synthesis of Cesium Methanesulfonate

The most common and straightforward method for synthesizing **Cesium Methanesulfonate** is through the acid-base neutralization reaction of a cesium base, such as Cesium Carbonate (Cs_2CO_3), with Methanesulfonic Acid ($\text{CH}_3\text{SO}_3\text{H}$).

Experimental Protocol: Synthesis via Neutralization

This protocol details the synthesis of **Cesium Methanesulfonate** from Cesium Carbonate and Methanesulfonic Acid.

Materials:

- Cesium Carbonate (Cs_2CO_3)
- Methanesulfonic Acid ($\text{CH}_3\text{SO}_3\text{H}$)
- Deionized Water
- Isopropanol (or another suitable anti-solvent)
- Magnetic stirrer and stir bar
- Reaction flask
- Addition funnel
- pH meter or pH indicator strips
- Rotary evaporator
- Vacuum oven

Procedure:

- **Dissolution of Base:** In a reaction flask, dissolve a specific molar amount of Cesium Carbonate in deionized water with gentle stirring. The reaction can be exothermic, so it is advisable to place the flask in an ice bath.
- **Acid Addition:** Slowly add a stoichiometric equivalent of Methanesulfonic Acid dropwise to the stirring Cesium Carbonate solution using an addition funnel. The reaction will effervesce

as carbon dioxide gas is released. The reaction is as follows: $\text{Cs}_2\text{CO}_3 + 2\text{CH}_3\text{SO}_3\text{H} \rightarrow 2\text{CsCH}_3\text{SO}_3 + \text{H}_2\text{O} + \text{CO}_2\uparrow$

- Neutralization: Monitor the pH of the solution. Continue adding Methanesulfonic Acid until the solution reaches a neutral pH of ~7.0.
- Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain the crude **Cesium Methanesulfonate** salt.
- Recrystallization/Purification: The crude salt can be purified by recrystallization. Dissolve the salt in a minimal amount of warm deionized water and then induce precipitation by adding a less polar solvent in which the salt is insoluble, such as isopropanol.
- Drying: Collect the purified crystals by filtration and dry them under vacuum at an elevated temperature to remove any residual solvent. The final product is a white, crystalline solid.

Physicochemical Properties

Cesium Methanesulfonate is a white, crystalline solid with high solubility in water and other polar solvents.^{[2][3]} Its key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$\text{CH}_3\text{CsO}_3\text{S}$	[4]
Molecular Weight	228.00 g/mol	[4][5]
Appearance	White powder/solid	[6][7]
Melting Point	262-264 °C	[6][7][8]
Solubility	Soluble in water	[9]
CAS Number	2550-61-0	[3][4]
PubChem CID	5148066	[4]

Applications in Electrophysiological Research

The primary and most significant application of **Cesium Methanesulfonate** is in patch-clamp electrophysiology.^[3] It is a key component of the intracellular (pipette) solution used to record ionic currents from single cells.

Mechanism of Action in Electrophysiology:

The utility of **Cesium Methanesulfonate** stems from the specific actions of its constituent ions:

- Cesium (Cs⁺) Ion: The cesium ion is a potent blocker of most potassium (K⁺) channels.^[10] Because K⁺ currents are often large and can obscure other smaller currents, replacing potassium with cesium in the intracellular solution effectively eliminates this "background noise."
- Methanesulfonate (CH₃SO₃⁻) Anion: The methanesulfonate anion is relatively large and does not pass through chloride (Cl⁻) channels.^[10] This is crucial as it prevents alteration of the chloride equilibrium potential, which would otherwise affect the activity of ligand-gated channels like GABA-A and glycine receptors.

This dual-property allows researchers to isolate and study specific ion channels, such as voltage-gated calcium channels or ligand-gated channels, without interference from potassium currents.

Experimental Protocol: Preparation of an Intracellular Solution for Whole-Cell Patch-Clamp Recording

This protocol provides an example of an intracellular solution containing **Cesium Methanesulfonate** for recording, for instance, GABA-A receptor-mediated currents.

Components:

- **Cesium Methanesulfonate** (CsCH₃SO₃): 135 mM
- NaCl: 3 mM
- HEPES: 10 mM
- EGTA: 0.6 mM

- Mg-ATP: 4 mM
- Na-GTP: 0.3 mM
- QX-314Cl (optional, to block Na^+ channels): 5 mM

Procedure:

- Preparation: Add the components to approximately 90% of the final volume of high-purity water.
- pH Adjustment: Adjust the pH to 7.2 using Cesium Hydroxide (CsOH).
- Osmolarity Adjustment: Adjust the osmolarity to approximately 280-290 mOsm with additional **Cesium Methanesulfonate**. The osmolarity should typically be slightly lower than the extracellular solution to ensure a good seal.[11]
- Storage: Aliquot the solution and store at -20°C. Before use, thaw and filter through a 0.22 μm syringe filter.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the role of **Cesium Methanesulfonate** in a typical whole-cell voltage-clamp experiment designed to isolate and study a specific non-potassium ion channel (e.g., a ligand-gated channel).

[Click to download full resolution via product page](#)

Workflow of a patch-clamp experiment using **Cesium Methanesulfonate**.

Role in Drug Development

Ion channels are a major class of drug targets for a wide range of diseases, including epilepsy, cardiac arrhythmias, and chronic pain.[\[12\]](#) The development of drugs that modulate these channels requires robust and precise methods for screening and characterizing their effects.

Cesium Methanesulfonate is indispensable in this context. By enabling the isolation of specific ion channel currents, it allows for:

- **High-Throughput Screening:** Pharmaceutical companies can screen large libraries of compounds to identify those that selectively modulate a target ion channel.
- **Mechanism of Action Studies:** For a lead compound, researchers can precisely characterize how it affects the channel's function (e.g., does it block the pore, alter gating kinetics, etc.).
- **Selectivity Profiling:** It is crucial to determine if a drug candidate affects other ion channels. Using **Cesium Methanesulfonate** to block potassium channels allows for a cleaner assessment of a compound's effect on other channel types.

In essence, while not a therapeutic agent itself, **Cesium Methanesulfonate** is a fundamental enabling tool in the discovery and preclinical development of new medicines that target ion channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cesium methanesulfonate | 2550-61-0 | Benchchem [benchchem.com]
- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Cesium methanesulfonate | CH₃CsO₃S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cesium methanesulfonate | CAS#:2550-61-0 | Chemsoc [chemsoc.com]
- 9. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 10. Cesium methanesulfonate (CsMeSo₃) internal solutions component | Hello Bio [helloworldbio.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Discovery and synthesis of Cesium methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588443#discovery-and-synthesis-of-cesium-methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com